molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate

Cat. No.: B2603573
CAS No.: 1936003-79-0
M. Wt: 230.352
InChI Key: DTISVWSYKNHWSY-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate (CAS 1936003-79-0) is a carbamate-protected amine derivative of significant interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol, features a tert-butyloxycarbonyl (Boc) protecting group and a central 2,2-dimethylpropyl scaffold, which can impart favorable stability and physicochemical properties . The presence of both a primary carbamate and a secondary ethylamino group makes it a valuable bifunctional building block or intermediate for constructing more complex molecules . Researchers utilize such protected diamino compounds in the development of active pharmaceutical ingredients (APIs), as intermediates for novel chemical entities, and in the exploration of structure-activity relationships . While specific toxicological data for this exact compound is limited in the public domain, it is structurally related to a class of carbamate compounds that have been studied for their bioactive properties . As with all reagents of this nature, it is essential to handle it with appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with guaranteed purity and stability, requiring storage according to standard laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTISVWSYKNHWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(ethylamino)-2,2-dimethylpropan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the propyl chain or amine groups, leading to distinct physicochemical and biological profiles:

Compound Key Substituents Molecular Weight (g/mol) LCMS [M-Boc+H]+ Yield Key Features
Target Compound (CAS: 1248683-49-9) Ethylamino, 2,2-dimethylpropyl 274 (calc.) 274 95% High yield; balanced steric hindrance and flexibility.
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate 5-Chloro-benzimidazole 270 (calc.) 270 80% Aromatic heterocycle enhances π-π interactions; lower yield due to complex synthesis.
N-[3-(Azetidin-3-yl)-2,2-dimethylpropyl]carbamate Azetidine (4-membered amine ring) 221.61 Conformational rigidity; potential for targeted binding in enzyme pockets.
tert-Butyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate Dimethylamino Increased basicity; altered electronic properties for enhanced reactivity.
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate Oxetane ring Oxetane improves metabolic stability; synthetic challenges in ring formation.

Biological Activity

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is a synthetic compound that has garnered attention in the fields of organic chemistry, medicinal chemistry, and biological research. Its unique structure allows it to function effectively as a protecting group for amines and as a precursor in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.3 g/mol
  • CAS Number : 75178-96-0

The compound features a tert-butyl group attached to a carbamate linkage, which is known for its stability and ability to protect amines from unwanted reactions during synthesis.

The primary mechanism of action for this compound involves its role as a protecting group for amines. The formation of a stable carbamate linkage prevents undesired reactions during synthetic processes. Under acidic conditions, the tert-butyl group can be removed to regenerate the free amine, making it useful in various organic synthesis applications.

1. Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals, particularly in synthesizing drug intermediates. Its ability to form stable linkages with biologically active amines allows for the efficient construction of complex molecular architectures.

2. Biochemical Assays

In biological research, this compound serves as a reagent in biochemical assays, aiding in the study of enzyme interactions and cellular processes.

Synthesis and Yield Data

Research has demonstrated effective synthetic routes for producing this compound. The following table summarizes key experimental conditions:

Step Reagents Conditions Yield
1Tert-butyl (5-aminoethyl)carbamateTHF, Et3N11.7 g
2Ethyl bromoacetateTHF17.65 g
3Fmoc-OSuDioxane/MeOHCrude product obtained

These procedures highlight the compound's versatility in synthetic chemistry .

Comparison with Similar Compounds

Compound Structure Unique Features
tert-butyl carbamateLacks ethylamino groupSimpler structure; less reactivity
N-(tert-butoxycarbonyl)ethanolamineContains hydroxyethyl groupDifferent chemical properties
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamateContains azetidine ringDistinct interaction with biological targets

The presence of the ethylamino group in this compound imparts unique chemical properties that enhance its reactivity compared to other carbamates.

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate precursors and amine-containing intermediates. For example, analogous syntheses of tert-butyl carbamates often use aprotic solvents like acetonitrile with a base such as potassium carbonate to facilitate amine-carbamate coupling . Optimization should focus on solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios to maximize yield. Monitoring reaction progress via TLC or HPLC is critical to identify side products like unreacted starting materials or over-alkylated byproducts.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and ethylamino protons (δ ~2.5–3.0 ppm for NH and CH₂ groups) .
  • X-ray Crystallography: Resolves stereochemical ambiguities and hydrogen-bonding networks, as demonstrated in structurally similar carbamates where N–H⋯O interactions stabilize crystal packing .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₂₅N₂O₂: 253.19).

Q. How should storage conditions be optimized to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the tert-butyloxycarbonyl (Boc) protecting group . Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ethylamino group incorporation in this carbamate?

Regioselectivity is influenced by steric and electronic factors. The 2,2-dimethylpropyl backbone likely directs the ethylamino group to the less hindered position, as seen in analogous carbamate syntheses where bulky substituents favor specific attack sites . Computational modeling (e.g., DFT calculations) can predict transition-state geometries and validate experimental outcomes.

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s solid-state properties and solubility?

Crystal structures of related carbamates reveal N–H⋯O hydrogen bonds between the carbamate carbonyl and amine groups, forming dimers or chains . These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Solubility can be improved using polar aprotic solvents (e.g., DMF) or by introducing solubilizing groups during derivatization .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:

  • Variable-temperature NMR: To identify conformational changes .
  • 2D NMR (COSY, HSQC): To assign overlapping signals and confirm connectivity.
  • Comparative analysis: Cross-reference with structurally validated analogs (e.g., tert-butyl N-[3-(dialkylamino)propyl]carbamates) .

Q. What methodologies are suitable for studying the compound’s reactivity in catalytic or biological systems?

  • Kinetic Studies: Monitor Boc deprotection under acidic conditions (e.g., HCl/dioxane) via in situ FTIR or UV-Vis spectroscopy .
  • Biological Assays: Evaluate pharmacological activity (e.g., enzyme inhibition) using dose-response curves and molecular docking to identify binding motifs .

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